2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a thiophene ring, and a hydrazinylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide typically involves multiple steps. The initial step often includes the preparation of the chlorinated phenoxy intermediate, which is then reacted with various reagents to introduce the hydrazinylidene and thiophene groups. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent quality control measures. The use of automated reactors and continuous monitoring systems helps in maintaining the consistency and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylphenoxyacetic acid: Shares the chlorinated phenoxy group but lacks the hydrazinylidene and thiophene moieties.
2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide: Similar structure but with a hydroxyethyl group instead of the complex hydrazinylidene-thiophene structure.
Uniqueness
The uniqueness of 2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide lies in its multifaceted structure, which imparts a wide range of chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H22ClN3O3S |
---|---|
Molecular Weight |
456g/mol |
IUPAC Name |
N-[(E)-1-[3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]ethylideneamino]-5-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C23H22ClN3O3S/c1-14-11-18(24)8-9-20(14)30-13-22(28)25-19-6-4-5-17(12-19)16(3)26-27-23(29)21-10-7-15(2)31-21/h4-12H,13H2,1-3H3,(H,25,28)(H,27,29)/b26-16+ |
InChI Key |
ZAAAZACELDYEIA-WGOQTCKBSA-N |
Isomeric SMILES |
CC1=CC=C(S1)C(=O)N/N=C(\C)/C2=CC(=CC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)C |
SMILES |
CC1=CC=C(S1)C(=O)NN=C(C)C2=CC(=CC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)C |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NN=C(C)C2=CC(=CC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.